molecular formula C10H16Cl2N4 B11799574 (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanamine hydrochloride

(1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanamine hydrochloride

Cat. No.: B11799574
M. Wt: 263.16 g/mol
InChI Key: MXVJEROOGWJYQY-UHFFFAOYSA-N
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Description

(1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C10H16Cl2N4. It is an amine derivative that features a piperidine ring substituted with a chloropyridazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

(1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanamine hydrochloride
  • (1-(6-Chloropyridazin-3-yl)piperidin-2-yl)methanamine hydrochloride

Uniqueness

(1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H16Cl2N4

Molecular Weight

263.16 g/mol

IUPAC Name

[1-(6-chloropyridazin-3-yl)piperidin-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C10H15ClN4.ClH/c11-9-3-4-10(14-13-9)15-5-1-2-8(6-12)7-15;/h3-4,8H,1-2,5-7,12H2;1H

InChI Key

MXVJEROOGWJYQY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)Cl)CN.Cl

Origin of Product

United States

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